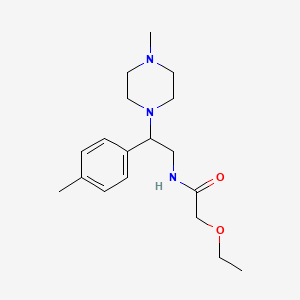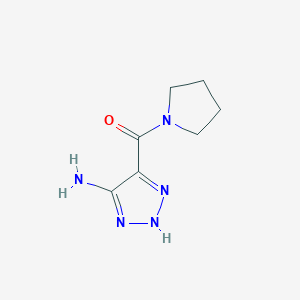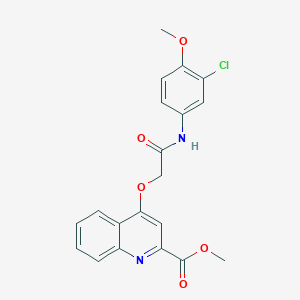
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a thiazole-based compound that has been synthesized using different methods.
Scientific Research Applications
Anticancer Applications
Research has demonstrated the synthesis of benzamide derivatives, including compounds with structures similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide, which exhibit significant anticancer activities. For instance, Ravinaik et al. (2021) synthesized a series of benzamide derivatives showing moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment strategies (B. Ravinaik et al., 2021).
Heterocyclic Chemistry
The compound's framework serves as a precursor in the synthesis of various heterocycles. Fathalla and Pazdera (2002) discussed the synthesis of different cyclic products from reactions involving thioamide moieties, which are key components of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Walid Fathalla & P. Pazdera, 2002).
Photovoltaic Applications
In the field of materials science, Han et al. (2015) introduced thiazole derivatives as π-bridge components in novel coumarin sensitizers for dye-sensitized solar cells, showcasing improved light-harvesting capabilities and photovoltaic performance. This research highlights the utility of thiazole-based compounds in enhancing the efficiency of solar energy conversion systems (Liang Han et al., 2015).
Antioxidant Activity
Benzothiazole derivatives have been evaluated for their antioxidant activity, which is crucial in mitigating oxidative stress-related damage. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives demonstrating significant free radical scavenging activity, indicating their potential in antioxidant therapies (Laura C. Cabrera-Pérez et al., 2016).
Antimicrobial Agents
The antimicrobial properties of thiazole derivatives were explored by Bikobo et al. (2017), who synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent activity against various pathogenic strains. This research underscores the importance of thiazole-based compounds in developing new antimicrobial agents (D. Bikobo et al., 2017).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGGPUNXAWIOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)

![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

![N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2773730.png)




![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)